molecular formula C20H26ClN3O2 B4014516 N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide

N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide

Cat. No.: B4014516
M. Wt: 375.9 g/mol
InChI Key: KDSFGFJVKKLIKG-UHFFFAOYSA-N
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Description

N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide is a useful research compound. Its molecular formula is C20H26ClN3O2 and its molecular weight is 375.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1713548 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Molecular Structure

Research on compounds closely related to "N1-1-adamantyl-N3-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide" reveals their coordination chemistry and structural characteristics. For instance, studies on N-(1-Adamantyl)lipoamide have shown how protonation affects its molecular structure, highlighting the interactions within the compound and offering insights into its chemical behavior (Wilhelm, Koch, & Strasdeit, 2002). Furthermore, the vibrational spectra and molecular structure of isomeric thioureas derived from adamantyl compounds have been analyzed, providing a deeper understanding of their intramolecular interactions and potential applications in material science (Saeed, Ashraf, Erben, & Simpson, 2017).

Drug Delivery Systems

Adamantane derivatives, such as those studied in the modification of nanodiamonds, have shown promise in drug delivery applications. The synthesis of β-CD containing hyperbranched polymer functionalized nanodiamond composites demonstrates their high water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior. This suggests their potential high utility in biomedical applications, particularly in targeted and controlled drug delivery systems (Huang et al., 2018).

Molecular Recognition and Assembler Applications

Adamantane-based compounds have also been recognized for their role in molecular recognition and assembly. For example, studies demonstrate the versatility of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane in forming one-dimensional motifs with various partners, underlining its potential as a structural element in supramolecular chemistry and material science (Karle, Ranganathan, & Haridas, 1997).

Properties

IUPAC Name

N-(1-adamantyl)-3-[(3-chlorophenyl)carbamoylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c21-16-2-1-3-17(9-16)23-19(26)22-5-4-18(25)24-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-3,9,13-15H,4-8,10-12H2,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFGFJVKKLIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCNC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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